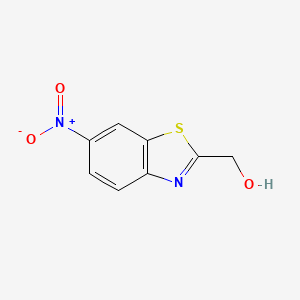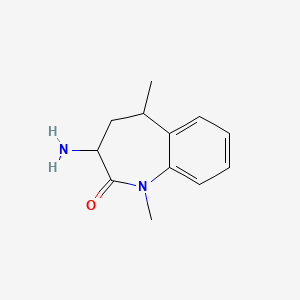![molecular formula C13H14O4 B8301264 (1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B8301264.png)
(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane is a chemical compound that has garnered significant interest in the field of organic synthesis and medicinal chemistry. This compound is a derivative of mannopyranose, a type of sugar molecule, and features a benzyl group attached to its structure. Its unique chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.
Métodos De Preparación
The synthesis of (1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[42102,4]nonane typically involves several steps, starting from readily available sugar derivativesThe reaction conditions often involve the use of reagents such as benzyl chloride and bases like potassium carbonate.
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but optimized for larger batch sizes. The process may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is a precursor in the synthesis of antiviral and anticancer agents, making it crucial in drug development.
Industry: Its role as an intermediate in the production of various bioactive compounds underscores its importance in industrial applications
Mecanismo De Acción
The mechanism of action of (1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to various biochemical effects. The pathways involved often include glycosylation reactions, where the compound acts as a donor or acceptor of sugar moieties.
Comparación Con Compuestos Similares
(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane can be compared with other similar compounds, such as:
1,62,3-Dianhydro-4-O-(2,3-di-O-benzyl-beta-D-glucopyranosyl)-beta-D-mannopyranose: This compound features additional benzyl groups and has different reactivity and applications.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another sugar derivative used in nucleoside synthesis, but with distinct structural and functional properties.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and makes it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C13H14O4 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
(1R,2S,4S,5R,6R)-5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane |
InChI |
InChI=1S/C13H14O4/c1-2-4-8(5-3-1)6-14-10-9-7-15-13(16-9)12-11(10)17-12/h1-5,9-13H,6-7H2/t9-,10-,11+,12+,13-/m1/s1 |
Clave InChI |
YVZYNXNBLFZJNU-NAWOPXAZSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]3[C@H](O3)[C@H](O1)O2)OCC4=CC=CC=C4 |
SMILES canónico |
C1C2C(C3C(O3)C(O1)O2)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-bromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine](/img/structure/B8301210.png)





![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B8301257.png)




